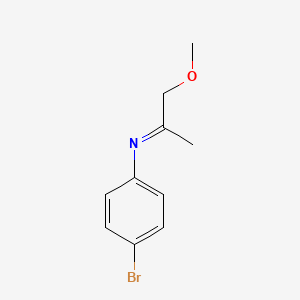
3,5-Bis(ethylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(ethylamino)benzoic acid is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by ethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(ethylamino)benzoic acid typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to 3,5-diaminobenzoic acid. The final step involves the alkylation of the amino groups with ethyl groups. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation for the reduction step, and alkyl halides for the alkylation step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(ethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylamino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 3,5-bis(ethylamino)benzyl alcohol.
Substitution: The ethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,5-bis(ethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-Bis(ethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(ethylamino)benzoic acid involves its interaction with specific molecular targets. The ethylamino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
3,5-Diaminobenzoic acid: Lacks the ethyl groups, making it less hydrophobic.
3,5-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of ethylamino groups, leading to different chemical properties.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Contains carboxyphenoxy groups, making it more polar.
Uniqueness: 3,5-Bis(ethylamino)benzoic acid is unique due to the presence of ethylamino groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with biological macromolecules and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
652968-38-2 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3,5-bis(ethylamino)benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-3-12-9-5-8(11(14)15)6-10(7-9)13-4-2/h5-7,12-13H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
MQUUTNPLPOPZLW-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=CC(=C1)C(=O)O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)

![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)


![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)


![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

silane](/img/structure/B12519380.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
